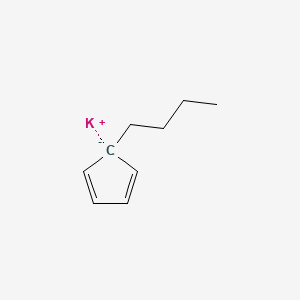
potassium;5-butylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;5-butylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with a butyl group at the 5-position and coordinated with a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-butylcyclopenta-1,3-diene typically involves the butylation of cyclopentadiene. This can be achieved by reacting cyclopentadiene with an appropriate butylating agent, such as butyl lithium, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the butylation process.
Chemical Reactions Analysis
Types of Reactions
Potassium;5-butylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
Potassium;5-butylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organometallic compounds and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;5-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and participate in various chemical reactions. The cyclopentadiene ring can undergo electrophilic and nucleophilic attacks, leading to the formation of different products. The potassium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog without the butyl substitution.
Dicyclopentadiene: A dimer of cyclopentadiene.
Cyclopentadienyl anion: A negatively charged analog used in various organometallic complexes.
Uniqueness
Potassium;5-butylcyclopenta-1,3-diene is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs
Properties
CAS No. |
78347-55-4 |
|---|---|
Molecular Formula |
C9H13K |
Molecular Weight |
160.30 g/mol |
IUPAC Name |
potassium;5-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.K/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |
InChI Key |
AYKVBFWZUSORSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[C-]1C=CC=C1.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















